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molecular formula C5H3ClN2S B1269241 6-Chloroimidazo[2,1-b]thiazole CAS No. 23576-81-0

6-Chloroimidazo[2,1-b]thiazole

Cat. No. B1269241
M. Wt: 158.61 g/mol
InChI Key: WOZMDYAJHVHPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354422B2

Procedure details

To a solution of 6-chloroimidazo[2,1-b]thiazole (7.93 g, 50 mmol) in acetic anhydride (150 mL) was added 0.2 ml of concentrated sulfuric acid. The mixture was stirred at 140° C. for 4 hours. The mixture was evaporated to dryness and the residue was taken up in water (300 mL), and the pH adjusted to pH ˜10 with aqueous NaOH. The resulting precipitate was filtered, washed with water and vacuum dried, providing the title compound. MS: (ESI(+)) m/e 200.8 (M+H)+.
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[N:8]([CH:9]=1)[CH:7]=[CH:6][S:5]2.S(=O)(=O)(O)O.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[Cl:1][C:2]1[N:3]=[C:4]2[N:8]([C:9]=1[C:15](=[O:17])[CH3:16])[CH:7]=[CH:6][S:5]2

Inputs

Step One
Name
Quantity
7.93 g
Type
reactant
Smiles
ClC=1N=C2SC=CN2C1
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 140° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1N=C2SC=CN2C1C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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